1-Bromo-3-iodo-5-isopropoxybenzene

Description

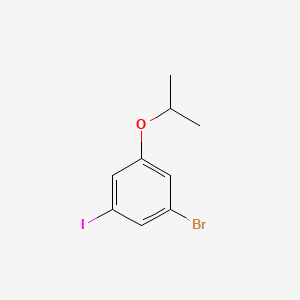

1-Bromo-3-iodo-5-isopropoxybenzene is a halogenated aromatic compound featuring bromine and iodine substituents at the 1- and 3-positions of the benzene ring, respectively, along with an isopropoxy group (-OCH(CH₃)₂) at the 5-position. Its molecular formula is C₉H₁₀BrIO, with a calculated molecular weight of 340.8 g/mol. This compound is structurally significant due to the combination of halogens (Br, I) and an alkoxy group, which influence its electronic and steric properties. Such derivatives are often utilized as intermediates in cross-coupling reactions (e.g., Suzuki, Ullmann) or as precursors in pharmaceutical and materials science research .

Properties

Molecular Formula |

C9H10BrIO |

|---|---|

Molecular Weight |

340.98 g/mol |

IUPAC Name |

1-bromo-3-iodo-5-propan-2-yloxybenzene |

InChI |

InChI=1S/C9H10BrIO/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6H,1-2H3 |

InChI Key |

RDVZWSFWCRUDQL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC(=CC(=C1)I)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-iodo-5-isopropoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route involves:

Iodination: The subsequent introduction of an iodine atom using iodine (I2) and an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2).

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-iodo-5-isopropoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.

Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Coupling Reactions: Palladium catalysts (Pd), bases like potassium carbonate (K2CO3).

Major Products:

Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of quinones.

Reduction: Formation of dehalogenated benzene derivatives.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

1-Bromo-3-iodo-5-isopropoxybenzene has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds.

Material Science: It is used in the synthesis of polymers and advanced materials.

Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-Bromo-3-iodo-5-isopropoxybenzene in chemical reactions involves:

Electrophilic Aromatic Substitution: The bromine and iodine atoms act as electrophiles, facilitating substitution reactions on the benzene ring.

Nucleophilic Attack: The isopropoxy group can participate in nucleophilic attacks, leading to various substitution and coupling reactions.

Electron Donating and Withdrawing Effects: The substituents on the benzene ring influence the reactivity through inductive and resonance effects, affecting the overall reaction mechanism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s closest structural analogs include:

- 1-Bromo-3-isopropoxy-5-methoxybenzene (CAS 1235566-57-0): Replaces iodine with methoxy (-OCH₃) at position 3, reducing steric bulk and molecular weight (245.12 g/mol) .

- 1,3-Dibromo-5-isopropoxybenzene (CAS 131738-73-3): Substitutes iodine with bromine, increasing halogen symmetry but reducing leaving-group versatility .

- 1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene (CAS 1221793-64-1): Features isobutoxy (-OCH₂CH(CH₃)₂) and electron-withdrawing trifluoromethoxy (-OCF₃) groups, altering electronic properties significantly .

- 1-Bromo-3-iodo-5-methylbenzene (CAS 116632-38-3): Replaces isopropoxy with methyl (-CH₃), simplifying steric effects while retaining halogen diversity .

Physical Properties

Key physical properties of analogs (Table 1):

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Melting Point (°C) | Key Features |

|---|---|---|---|---|---|

| 1-Bromo-3-iodo-5-isopropoxybenzene | C₉H₁₀BrIO | 340.8* | Not reported | Not reported | Dual halogens, bulky isopropoxy |

| 1-Bromo-3-isopropoxy-5-methoxybenzene | C₁₀H₁₃BrO₂ | 245.12 | 1235566-57-0 | Not reported | Methoxy reduces steric hindrance |

| 1,3-Dibromo-5-isopropoxybenzene | C₉H₁₀Br₂O | 282.0 | 131738-73-3 | Not reported | Symmetric bromine substitution |

| 1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene | C₁₁H₁₂BrF₃O₂ | 313.11 | 1221793-64-1 | Not reported | Electron-withdrawing -OCF₃ group |

| 1-Bromo-3-iodo-5-methylbenzene | C₇H₆BrI | 280.94 | 116632-38-3 | Not reported | Minimal steric bulk, methyl substituent |

*Calculated based on atomic weights.

Reactivity and Chemical Behavior

- Halogen Reactivity: Iodine’s superior leaving-group ability (vs. In contrast, 1,3-Dibromo-5-isopropoxybenzene favors sequential substitution reactions .

- Electronic Effects : The isopropoxy group donates electrons via resonance, activating the ring toward electrophilic substitution. However, trifluoromethoxy in CAS 1221793-64-1 deactivates the ring, reducing reactivity .

- Steric Effects : Bulky isopropoxy and iodine substituents in the target compound may hinder coupling reactions compared to smaller groups (e.g., methyl in CAS 116632-38-3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.